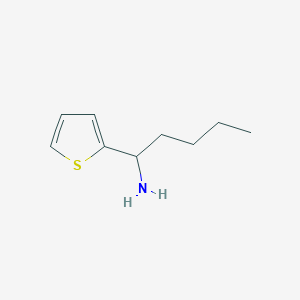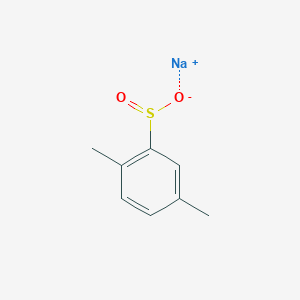![molecular formula C13H19BrN2S B12093580 Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiohydroxylamine group, a bromine atom, and a tert-butyl group, which contribute to its distinct reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- typically involves the reaction of 4-bromo-2-ethyl-6-methylaniline with tert-butyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-thiohydroxylamine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides; reactions are conducted in polar solvents like ethanol or water, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Hydroxylated, aminated, or alkylated derivatives
科学的研究の応用
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as corrosion inhibitors or stabilizers.
作用機序
The mechanism by which Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiohydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and influence biological processes.
類似化合物との比較
Similar Compounds
- Thiohydroxylamine, N-[(4-bromo-2-chloro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-fluoro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-methyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
Uniqueness
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds with different substituents.
特性
分子式 |
C13H19BrN2S |
|---|---|
分子量 |
315.27 g/mol |
IUPAC名 |
(4-bromo-2-ethyl-6-methylphenyl)-tert-butylsulfanyldiazene |
InChI |
InChI=1S/C13H19BrN2S/c1-6-10-8-11(14)7-9(2)12(10)15-16-17-13(3,4)5/h7-8H,6H2,1-5H3 |
InChIキー |
YCDJFVWBBXNZLJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)Br)C)N=NSC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


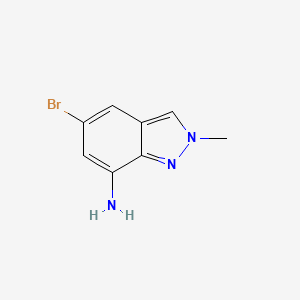

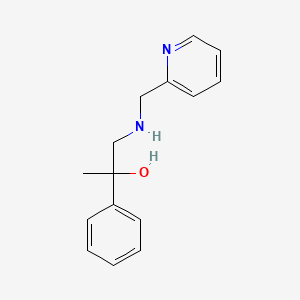
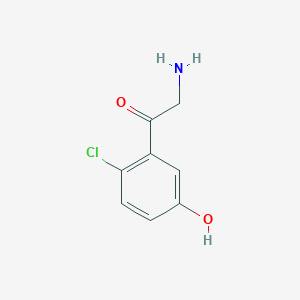



![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)



